

Spectroscopic data for 5-Butyl-2-chloropyrimidine (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Butyl-2-chloropyrimidine**

Cat. No.: **B1519304**

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **5-Butyl-2-chloropyrimidine**

Introduction

5-Butyl-2-chloropyrimidine is a substituted heterocyclic compound featuring a pyrimidine core. This scaffold is of significant interest to researchers in medicinal chemistry and materials science due to its prevalence in biologically active molecules and functional materials.^[1] Accurate structural elucidation and purity assessment are paramount for any application, and a multi-technique spectroscopic approach provides the most robust and definitive characterization.

This guide serves as a technical overview of the expected spectroscopic data for **5-Butyl-2-chloropyrimidine**, grounded in the fundamental principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As direct experimental spectra for this specific compound are not widely published, this document synthesizes predictive data based on the analysis of closely related structures and established spectroscopic principles to provide a reliable characterization framework.^{[2][3]}

Molecular Structure and Spectroscopic Implications

A thorough analysis begins with the molecule's structure. The key features of **5-Butyl-2-chloropyrimidine** that will govern its spectroscopic signature are:

- Aromatic Pyrimidine Ring: The two nitrogen atoms create a unique electronic environment, influencing the chemical shifts of the ring protons and carbons. The aromatic system will also give rise to characteristic IR stretching vibrations.
- Butyl Chain: This saturated alkyl group will produce distinct signals in the upfield region of the NMR spectra and characteristic C-H stretching and bending vibrations in the IR spectrum.
- Chloro Substituent: The chlorine atom at the C2 position serves as a reactive handle for further synthesis and, critically for mass spectrometry, has two common isotopes (^{35}Cl and ^{37}Cl) that will produce a signature isotopic pattern.[4]

Figure 1: Structure of **5-Butyl-2-chloropyrimidine** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the carbon-hydrogen framework. The complexity of substituted pyrimidine spectra arises from spin-spin coupling and the influence of substituents on the electronic environment.[5]

^1H NMR Spectroscopy

The proton NMR spectrum will feature signals from both the aromatic pyrimidine ring and the aliphatic butyl chain.

- Aromatic Region (δ 8.0-9.0 ppm): Substituted pyrimidines typically exhibit signals in this downfield region.[6] For **5-Butyl-2-chloropyrimidine**, the two non-equivalent ring protons at positions C4 and C6 are expected to appear as a singlet or two closely spaced singlets, as their coupling (^4J) is often too small to be resolved. Based on data from similar structures like 5-bromo-2-chloropyrimidine, these protons are expected around δ 8.7-8.9 ppm.[7]
- Aliphatic Region (δ 0.9-2.8 ppm): The butyl group will present four distinct signals. The methylene group attached to the pyrimidine ring (C1') will be the most deshielded due to the ring's electron-withdrawing nature. The terminal methyl group (C4') will be the most upfield.

Table 1: Predicted ^1H NMR Data (400 MHz, CDCl_3)

Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
H4, H6	~ 8.80	s	2H
-CH ₂ - (C1')	~ 2.75	t	2H
-CH ₂ - (C2')	~ 1.65	sextet	2H
-CH ₂ - (C3')	~ 1.40	sextet	2H

| -CH₃ (C4') | ~ 0.95 | t | 3H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

- Aromatic Region (δ 110-170 ppm): The pyrimidine ring carbons will appear in this region. Carbons bonded to heteroatoms (C2, C4, C6) will be significantly downfield. The carbon bearing the chlorine (C2) is expected to be highly deshielded.
- Aliphatic Region (δ 10-40 ppm): The four carbons of the butyl chain will appear in the upfield region.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Assignment	Predicted Chemical Shift (δ , ppm)
C2	~ 161.5
C4, C6	~ 158.0
C5	~ 132.0
-CH ₂ - (C1')	~ 32.5
-CH ₂ - (C2')	~ 30.0
-CH ₂ - (C3')	~ 22.5

| -CH₃ (C4') | ~ 13.9 |

Experimental Protocol: NMR Data Acquisition

[Click to download full resolution via product page](#)

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

- **Sample Preparation:** Dissolve 10-20 mg of the solid compound in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[5] Ensure the sample is fully dissolved, using sonication if necessary.
- **Instrument Setup:** The experiment is typically performed on a 400 or 500 MHz spectrometer. The instrument is tuned, and the magnetic field is shimmed to ensure homogeneity.
- **Data Acquisition:** A standard one-dimensional proton spectrum is acquired first, followed by a carbon spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum is typically divided into the functional group region (4000-1400 cm⁻¹) and the fingerprint region (<1400 cm⁻¹), which is unique to the molecule.[8]

Table 3: Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity
3100-3000	C-H Stretch	Aromatic (Pyrimidine ring)	Medium-Weak
2960-2850	C-H Stretch	Aliphatic (Butyl chain)	Strong
~1600-1400	C=N, C=C Stretch	Pyrimidine Ring	Medium-Strong
1465, 1378	C-H Bend	Aliphatic (CH ₂ , CH ₃)	Medium

| 800-600 | C-Cl Stretch | Chloroalkane | Medium-Strong |

- C-H Stretching: Expect strong bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the butyl group and weaker bands just above 3000 cm⁻¹ for the sp² C-H bonds of the pyrimidine ring. [9]
- Ring Vibrations: The pyrimidine ring will exhibit characteristic stretching vibrations for its C=C and C=N bonds in the 1600-1400 cm⁻¹ region.[3]
- C-Cl Stretching: The carbon-chlorine bond stretch typically appears in the fingerprint region, usually between 800 and 600 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

- Background Collection: Record a background spectrum of the clean, empty ATR crystal. This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the crystal.
- Sample Application: Place a small amount of the solid **5-Butyl-2-chloropyrimidine** powder directly onto the ATR crystal.
- Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Spectrum Collection: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

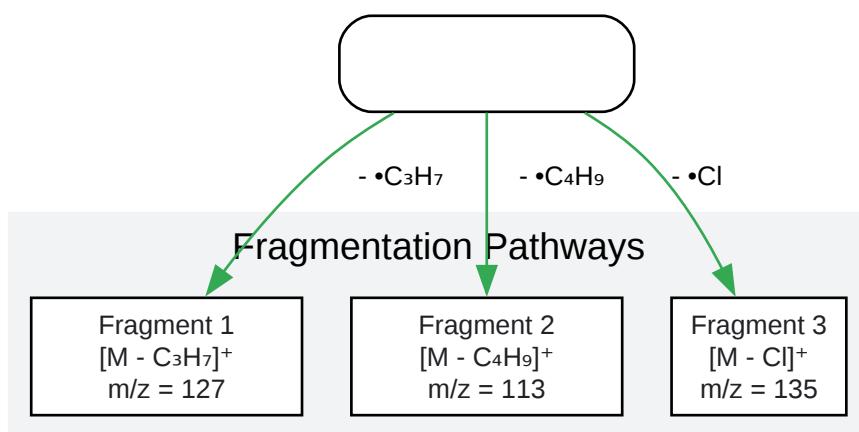
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For **5-Butyl-2-chloropyrimidine** ($C_8H_{11}ClN_2$), the nominal molecular weight is 170.64 g/mol .[\[10\]](#)

Molecular Ion and Isotopic Pattern

In an electron impact (EI) mass spectrum, the molecular ion peak ($M^{+ \cdot}$) is expected at m/z 170. A key diagnostic feature will be the presence of an $M+2$ peak at m/z 172. This arises from the natural abundance of the ^{37}Cl isotope (approximately 24.2%) relative to the ^{35}Cl isotope (75.8%). The intensity ratio of the $M^{+ \cdot}$ to the $M+2$ peak will therefore be approximately 3:1, which is a definitive indicator of a single chlorine atom in the molecule.[\[4\]](#)

Key Fragmentation Pathways


Fragmentation occurs when the high-energy molecular ion breaks apart into smaller, charged fragments.[\[11\]](#)

- Alpha-Cleavage: The most favorable fragmentation for alkyl-substituted aromatics is often the cleavage of the bond beta to the ring, leading to the loss of a propyl radical ($\bullet C_3H_7$). This results in a stable benzylic-type cation.
 - $M^{+ \cdot} - 43 (\bullet CH_2CH_2CH_3) \rightarrow m/z 127$
- Loss of Butyl Group: Cleavage of the C-C bond directly attached to the ring can occur, leading to the loss of a butyl radical.
 - $M^{+ \cdot} - 57 (\bullet C_4H_9) \rightarrow m/z 113$
- Loss of Chlorine: The C-Cl bond can break, leading to the loss of a chlorine radical.
 - $M^{+ \cdot} - 35 (\bullet Cl) \rightarrow m/z 135$

Table 4: Predicted Key Fragments in EI-MS

m/z	Proposed Fragment	Identity
172	$[C_8H_{11}^{37}ClN_2]^+$	Molecular Ion (^{37}Cl Isotope)
170	$[C_8H_{11}^{35}ClN_2]^+$	Molecular Ion (^{35}Cl Isotope)
127	$[C_5H_6ClN_2]^+$	$[M - C_3H_7]^+$
113	$[C_4H_2ClN_2]^+$	$[M - C_4H_9]^+$

| 43 | $[C_3H_7]^+$ | Propyl cation |

[Click to download full resolution via product page](#)

Figure 3: Proposed major fragmentation pathways for **5-Butyl-2-chloropyrimidine** in EI-MS.

Integrated Spectroscopic Analysis

The true power of these techniques lies in their combined application.

- MS confirms the molecular weight (170/172 amu) and the presence of one chlorine atom.
- IR confirms the presence of an aromatic ring (C=C, C=N stretches), an aliphatic chain (C-H stretches), and a C-Cl bond.
- NMR provides the definitive connectivity. 1H and ^{13}C NMR confirm the presence and structure of the butyl group and the substitution pattern on the pyrimidine ring, with the

number of signals, their chemical shifts, and splitting patterns corroborating the proposed structure.

Together, these three spectroscopic datasets provide a self-validating system that can unambiguously confirm the identity and structure of **5-Butyl-2-chloropyrimidine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Butyl-2-chloropyrimidine (847227-37-6) for sale [vulcanchem.com]
- 2. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytotoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Mass Spectrometry [www2.chemistry.msu.edu]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. 5-Bromo-2-chloropyrimidine(32779-36-5) 1H NMR [m.chemicalbook.com]
- 8. fiveable.me [fiveable.me]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. 5-Butyl-2-chloropyrimidine Two Chongqing Chemdad Co. , Ltd [chemdad.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic data for 5-Butyl-2-chloropyrimidine (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1519304#spectroscopic-data-for-5-butyl-2-chloropyrimidine-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com